molecular formula C13H12N2O B2450263 2-methyl-6-styryl-3(2H)-pyridazinone CAS No. 83516-71-6

2-methyl-6-styryl-3(2H)-pyridazinone

Cat. No.: B2450263
CAS No.: 83516-71-6
M. Wt: 212.252
InChI Key: LLZYACOOTFNJNI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-styryl-3(2H)-pyridazinone is an organic compound with a unique structure that includes a pyridazinone ring substituted with a methyl group at the 2-position and a styryl group at the 6-position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-styryl-3(2H)-pyridazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3(2H)-pyridazinone with a styryl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-6-styryl-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3(2H)-pyridazinone: Lacks the styryl group, resulting in different chemical and biological properties.

    6-Styryl-3(2H)-pyridazinone: Lacks the methyl group, which may affect its reactivity and interactions.

    2-Methyl-6-phenyl-3(2H)-pyridazinone: Similar structure but with a phenyl group instead of a styryl group, leading to different properties.

Uniqueness

2-Methyl-6-styryl-3(2H)-pyridazinone is unique due to the presence of both the methyl and styryl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15-13(16)10-9-12(14-15)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZYACOOTFNJNI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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